

# Technical Support Center: Fullerene-Based Perovskite Solar Cells

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## Compound of Interest

Compound Name: *Fullerenes*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of fullerene-based perovskite solar cells (PSCs).

## Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of fullerene-based perovskite solar cells, offering potential causes and solutions.

Issue	Potential Causes	Recommended Solutions
Rapid Power Conversion Efficiency (PCE) drop in ambient air	Moisture-induced degradation of the perovskite layer.[1] Oxygen-induced degradation.	Encapsulate the device using a high-barrier material.[2][3][4] Fabricate and store the device in an inert atmosphere (e.g., nitrogen-filled glovebox). Utilize hydrophobic fullerene derivatives or additives to repel moisture.[5]
Poor initial PCE and high hysteresis	Poor interface contact between the perovskite and fullerene layers. High density of trap states at the interface.[6][7][8] Sub-optimal thickness of the fullerene electron transport layer (ETL).[9]	Introduce a thin passivation layer (e.g., PMMA:PCBM) at the perovskite/fullerene interface.[6][7][8] Optimize the fullerene layer thickness to ensure efficient electron extraction without excessive recombination.[9] Utilize fullerene derivatives with functional groups that can passivate perovskite surface defects.[9][10]
Device degradation under continuous illumination (light-soaking)	Photo-induced ion migration within the perovskite layer. Photochemical reactions at the fullerene/electrode interface. Fullerene-facilitated degradation of the perovskite layer.[11]	Incorporate fullerene derivatives with higher photostability.[12][13] Utilize a more stable metal electrode (e.g., gold or carbon) or an interlayer to prevent reactions. Consider fullerene-polymer composite ETLs to mitigate degradation pathways.[11]
Device failure at elevated temperatures	Thermal decomposition of the perovskite material. Diffusion of metal electrode material into the fullerene and perovskite layers.[14] Thermally induced	Select more thermally stable perovskite compositions. Introduce a diffusion barrier layer between the fullerene and the metal electrode.

morphological changes in the fullerene layer.

Employ crosslinkable fullerene derivatives to enhance the thermal stability of the ETL.[5]

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## Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways in fullerene-based perovskite solar cells?

A1: The primary degradation pathways involve extrinsic and intrinsic factors. Extrinsic factors include moisture and oxygen, which can chemically degrade the perovskite layer.[1] Intrinsic factors include ion migration within the perovskite crystal lattice, thermal stress, and UV light exposure, which can lead to decomposition of the perovskite material and degradation of the device interfaces.[1] Fullerene layers can also contribute to degradation through photo-induced chemical reactions and by facilitating the diffusion of halide ions which can corrode the metal electrode.[11][14]

Q2: How do different fullerene derivatives affect the stability of perovskite solar cells?

A2: The choice of fullerene derivative significantly impacts device stability. For instance, PC61BM and PC71BM have shown better long-term stability compared to C60 and C70, maintaining a higher percentage of their initial performance over time.[12][13] Fluorinated fullerene derivatives can enhance moisture stability due to the hydrophobicity of fluorine atoms.[5] Fullerene derivatives with specific functional groups can also passivate defects at the perovskite surface, improving both efficiency and stability.[9][10]

Q3: What is the role of interface passivation in improving stability?

A3: Interface passivation is crucial for mitigating degradation. Defects at the interface between the perovskite and the fullerene electron transport layer (ETL) can act as recombination centers for charge carriers, reducing efficiency and acting as sites for degradation to begin.[6][7][8] Passivating these defects with a thin layer, such as a PMMA:PCBM mixture, can significantly suppress this recombination, leading to higher open-circuit voltage (Voc) and improved device stability.[6][7][8] Fullerene derivatives themselves can also passivate surface defects.[15][16]

Q4: Are there alternatives to fullerene-based electron transport layers?

A4: Yes, while **fullerenes** are widely used, non-fullerene organic materials and inorganic metal oxides are being explored as alternative electron transport materials.<sup>[17][18]</sup> These alternatives can offer advantages such as improved energy level alignment, higher stability, and lower cost. However, **fullerenes** currently remain a de facto standard due to their high electron mobility and well-established processing protocols.<sup>[14][17]</sup>

Q5: How effective is encapsulation in preventing degradation?

A5: Encapsulation is a highly effective strategy to prevent degradation from extrinsic factors like moisture and oxygen.<sup>[2][3][4]</sup> An ideal encapsulation material should have a low water vapor transmission rate (WVTR) and oxygen transmission rate (OTR).<sup>[2]</sup> Combining a primary encapsulant with an edge seal provides the most robust protection for long-term stability.<sup>[2]</sup> However, the encapsulation process itself, particularly those involving heat or UV curing, can potentially damage the PSC, so the procedure must be carefully optimized.<sup>[19]</sup>

## Quantitative Data Summary

The following tables summarize key performance and stability data for fullerene-based perovskite solar cells with various mitigation strategies.

Table 1: Stability of Perovskite Solar Cells with Different Fullerene Derivatives

Fullerene Derivative	Initial PCE (%)	Stability Metric	Reference
PC61BM	9.07	Maintained 50% of initial PCE after 1100 hours	<a href="#">[12]</a> <a href="#">[13]</a>
PC71BM	-	Maintained 30% of initial PCE after 1100 hours	<a href="#">[12]</a>
DF-C60 (additive)	18.11	Kept >83% of initial PCE after one month at 60 ± 5% RH	<a href="#">[5]</a>
FP-i and FP-ii	-	Kept 70%–85% of initial PCE after 70 h in ambient air	<a href="#">[5]</a>
BPy-C60 (EEL)	18.88	Higher stability under ambient conditions vs. control	<a href="#">[9]</a>

Table 2: Effect of Passivation and Composite ETLs on Device Performance and Stability

Mitigation Strategy	Initial PCE (%)	Key Improvement	Reference
PMMA:PCBM passivation	20.4 (steady-state)	Increased Voc by up to 80 mV, negligible hysteresis	<a href="#">[6]</a> <a href="#">[7]</a>
P1:PCBM composite ETL	16.4	Lost only 20% of initial efficiency after 24h of light soaking	<a href="#">[11]</a>
PCBA-monolayer-passivated SnO2 ETL	18.8	Improved performance and reproducibility	<a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Fabrication of a Fullerene-Based Perovskite Solar Cell (Inverted p-i-n Structure)

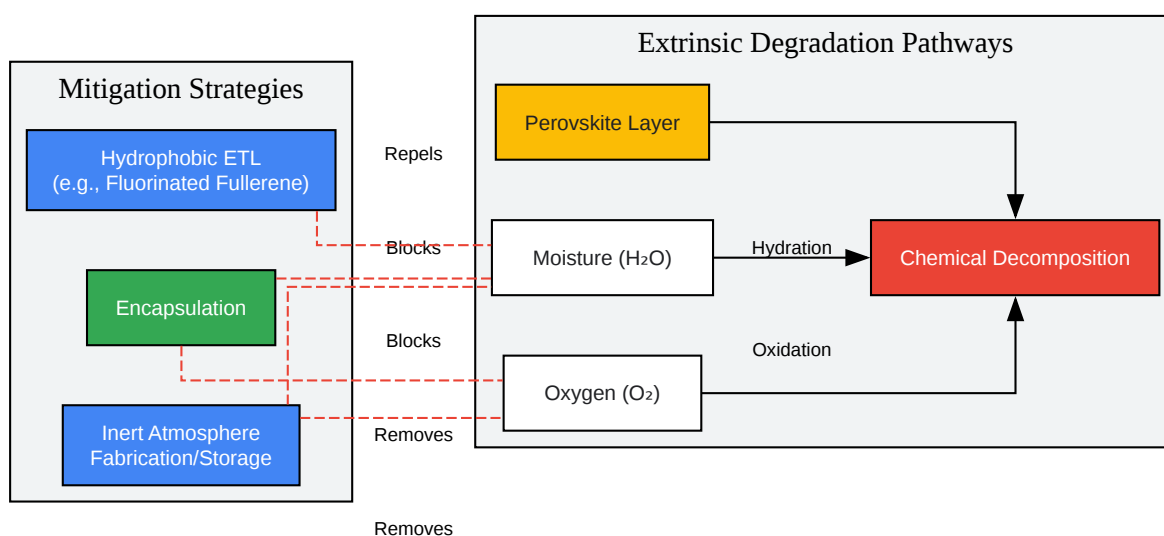
- **Substrate Cleaning:** Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
- **Hole Transport Layer (HTL) Deposition:** Spin-coat a solution of NiOx nanoparticles onto the ITO substrate at 3000 rpm for 30 s, followed by annealing at 300°C for 30 minutes in air.
- **Perovskite Layer Deposition:** In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAPbI<sub>3</sub> and MAPbBr<sub>3</sub> in a DMF:DMSO solvent) onto the HTL at 4000 rpm for 30 s. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate. Anneal the film at 100°C for 60 minutes.
- **Electron Transport Layer (ETL) Deposition:** Dissolve the fullerene derivative (e.g., PC61BM) in chlorobenzene (20 mg/mL). Spin-coat the fullerene solution onto the perovskite layer at 1000 rpm for 30 s.
- **Cathode Deposition:** Transfer the substrate to a thermal evaporator. Deposit a thin layer of a buffer material (e.g., BCP, ~8 nm) followed by a thicker layer of the metal electrode (e.g., Ag or Au, ~100 nm) at a pressure below 10<sup>-6</sup> Torr.

### Protocol 2: Device Stability Testing (Damp Heat Test)

- **Initial Characterization:** Measure the initial current density-voltage (J-V) characteristics of the encapsulated and unencapsulated devices under simulated AM 1.5G illumination (100 mW/cm<sup>2</sup>).
- **Environmental Chamber:** Place the devices in a climate chamber set to 85°C and 85% relative humidity (RH).
- **Periodic Measurements:** At regular intervals (e.g., every 100 hours), remove the devices from the chamber and allow them to cool to room temperature.

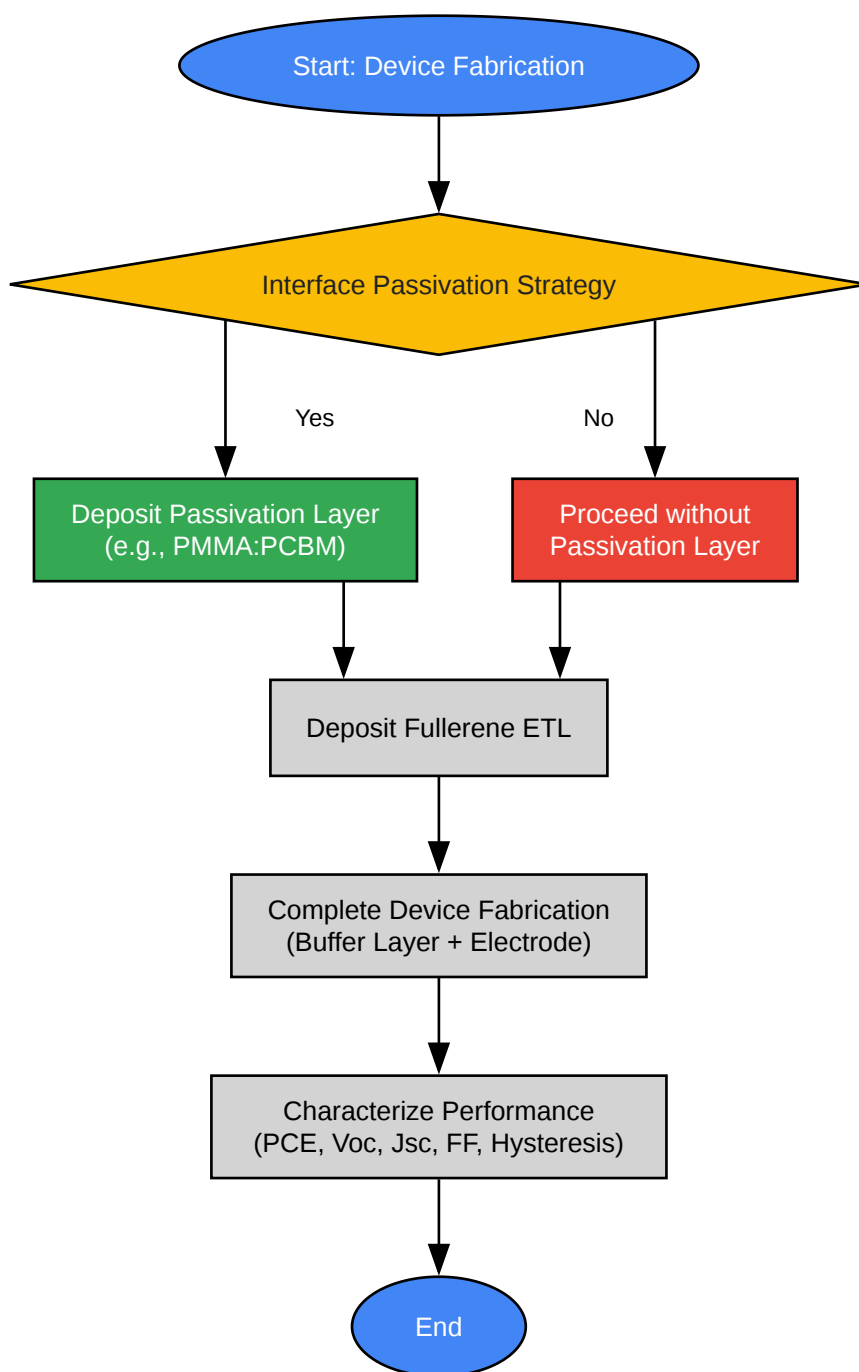
- Performance Tracking: Measure the J-V characteristics of the devices under the same conditions as the initial characterization.
- Data Analysis: Plot the normalized PCE, Voc, Jsc, and Fill Factor (FF) as a function of time to evaluate the device stability.

## Visualizations



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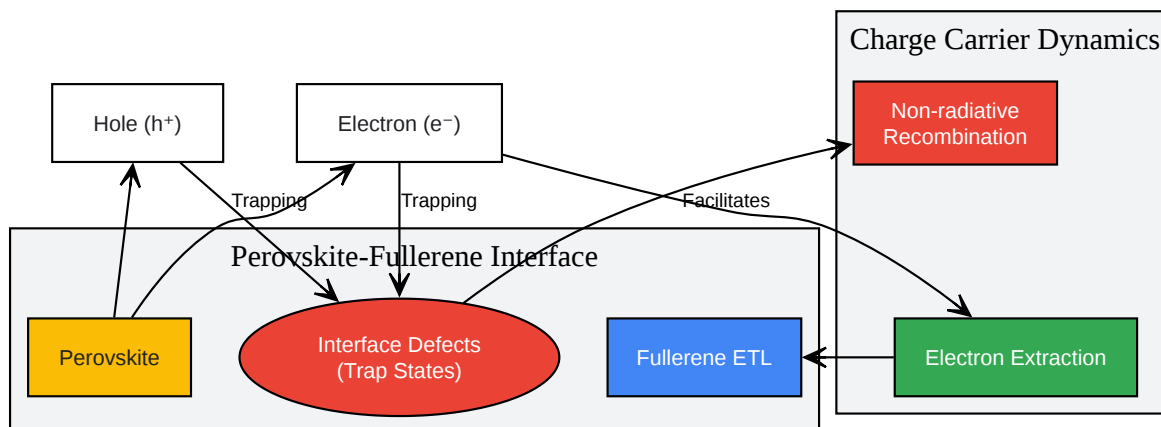
Caption: Extrinsic degradation pathways and corresponding mitigation strategies.



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Caption: Experimental workflow for interface passivation in fullerene-based PSCs.





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Caption: Logical relationship of interface defects and charge recombination.

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